molecular formula C10HF19O2 B1679601 Perfluorodecanoic acid CAS No. 335-76-2

Perfluorodecanoic acid

Cat. No. B1679601
CAS RN: 335-76-2
M. Wt: 514.08 g/mol
InChI Key: PCIUEQPBYFRTEM-UHFFFAOYSA-N
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Patent
US04734517

Procedure details

Phosphorus pentachloride (PCl5), (10.53 g, 50 mmol) was added in small portions to perfluorodecanoic acid (25 g, 49 mmol). Although the ensuing reaction was not too exothermic, HCl gas evolution was vigorous. The resulting solution was refluxed for three hours then a second portion of PCl5 (10.53 g, 50 mmol) was added and the mixture refluxed an additional two hours. Distillation afforded 18.25 g (70%) of perfluorodecanoyl chloride as a colorless liquid.
Quantity
10.53 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10.53 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)Cl.[F:7][C:8]([F:37])([C:12]([F:36])([F:35])[C:13]([F:34])([F:33])[C:14]([F:32])([F:31])[C:15]([F:30])([F:29])[C:16]([F:28])([F:27])[C:17]([F:26])([F:25])[C:18]([F:24])([F:23])[C:19]([F:22])([F:21])[F:20])[C:9](O)=[O:10].[ClH:38]>>[F:7][C:8]([F:37])([C:12]([F:36])([F:35])[C:13]([F:34])([F:33])[C:14]([F:32])([F:31])[C:15]([F:30])([F:29])[C:16]([F:28])([F:27])[C:17]([F:26])([F:25])[C:18]([F:24])([F:23])[C:19]([F:22])([F:21])[F:20])[C:9]([Cl:38])=[O:10]

Inputs

Step One
Name
Quantity
10.53 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
25 g
Type
reactant
Smiles
FC(C(=O)O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
10.53 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Although the ensuing reaction
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed an additional two hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)Cl)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 18.25 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.